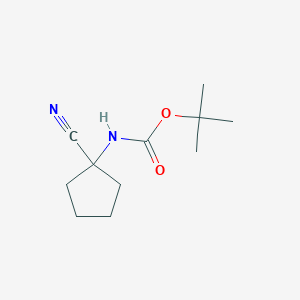

tert-butyl N-(1-cyanocyclopentyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-cyanocyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-10(2,3)15-9(14)13-11(8-12)6-4-5-7-11/h4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMWZGZPJOFYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587556 | |

| Record name | tert-Butyl (1-cyanocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912770-99-1 | |

| Record name | tert-Butyl (1-cyanocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of Tert Butyl N 1 Cyanocyclopentyl Carbamate in Advanced Organic Synthesis

As a Key Building Block for the Construction of Quaternary Carbon Centers Bearing Nitrogen Functionality

The synthesis of quaternary α-amino acids is a significant challenge in organic chemistry. nih.gov While α-amino nitriles are logical precursors to α-amino acids, and the alkylation of the α-carbon would be a direct route to quaternary centers, specific studies detailing the use of tert-butyl N-(1-cyanocyclopentyl)carbamate for this purpose are not readily found. General methods for the stereocontrolled alkylation of enolates to create quaternary carbon centers have been developed for other systems, such as those using pseudoephedrine amides. nih.govscispace.com However, the application of these or other methods to this compound, including reaction conditions and diastereoselectivity, remains underexplored in the currently accessible scientific literature.

Synthesis of Constrained Cyclic Amino Acids and Peptidomimetics

Constrained cyclic amino acids are valuable building blocks in medicinal chemistry for the synthesis of peptidomimetics with improved stability and defined conformations. nih.gov The cyclopentane (B165970) ring of this compound provides a rigid scaffold, and hydrolysis of the nitrile group would yield a cyclic amino acid. The general utility of the Strecker reaction for producing cyclic amino acids is known. researchgate.net Despite the clear potential of this compound as a precursor to such constrained systems, specific examples of its conversion to novel amino acids and their subsequent incorporation into peptide chains are not detailed in the reviewed literature.

Precursor for Pharmacologically Relevant Scaffolds and Natural Product Derivatives

The synthesis of complex molecules of pharmaceutical and biological interest often relies on versatile building blocks. While tert-butyl carbamates, in general, are widely used in the synthesis of bioactive compounds, sigmaaldrich.com the specific applications of this compound are not well-documented.

Integration into Complex Heterocyclic Compound Synthesis

The α-amino nitrile functionality can be a precursor to various nitrogen-containing heterocycles. For instance, it could potentially be used in the synthesis of spiro-heterocycles, where the cyclopentane ring forms one part of the spirocyclic system. researchgate.net However, specific, documented examples of the transformation of this compound into complex heterocyclic systems of known pharmacological relevance are not available in the surveyed literature.

Applications in Total Synthesis of Natural Products and Bioactive Molecules

The utility of a building block is often demonstrated in the total synthesis of natural products. While α-aminonitriles have been employed as key intermediates in the synthesis of complex natural products like alkaloids, researchgate.net the specific use of this compound in any reported total synthesis has not been identified. The potential for this compound to serve as a precursor to a fragment of a natural product remains, but has not been realized in published synthetic routes.

Role in the Development of Novel Synthetic Methodologies

Novel reagents can drive the development of new synthetic methods. However, the role of this compound in pioneering new reactions or synthetic strategies is not described in the available literature.

Ligand and Catalyst Design Utilizing the α-Amino Nitrile Motif

Chiral α-amino acids and their derivatives are frequently used as ligands in asymmetric catalysis. researchgate.net It is conceivable that derivatives of the amino acid obtained from this compound could be employed as chiral ligands for various metal-catalyzed reactions. Nevertheless, there are no specific reports on the synthesis of such ligands from this precursor or their application in catalyst design.

Methodology Development for Late-Stage Functionalization Strategies

Despite the recognized importance of α-aminonitriles and carbamate-protected amines as versatile intermediates in organic synthesis, a comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the application of this compound in the development of methodologies for late-stage functionalization (LSF).

Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science that focuses on introducing chemical modifications to complex molecules at the final steps of a synthetic sequence. This approach allows for the rapid diversification of lead compounds, enabling the exploration of structure-activity relationships and the optimization of molecular properties. Key methodologies in LSF often involve the selective activation of C-H bonds, the transformation of existing functional groups under mild conditions, and the use of photocatalysis, enzymatic catalysis, or transition-metal catalysis.

While the constituent parts of this compound—the Boc-protected amine and the α-aminonitrile moiety—are individually well-represented in the broader context of synthetic methodology, their combined use within this specific molecule for LSF applications is not documented in the available research. General strategies for the late-stage functionalization of molecules containing carbamates or nitriles have been developed. For instance, transition-metal catalyzed C-H amination and photoredox-catalyzed reactions are known to be applicable to carbamate-containing substrates. Similarly, various methods exist for the transformation of nitriles in the later stages of a synthesis.

However, specific research findings, detailed methodologies, or data tables illustrating the use of this compound as a platform for developing new late-stage functionalization strategies could not be located. The existing literature tends to focus on either the synthesis of different carbamate (B1207046) derivatives or the general reactivity of α-aminonitriles, without highlighting this particular compound in the context of LSF methodology development.

Consequently, a detailed discussion of its role in this specific area of advanced organic synthesis, including research findings and data tables, cannot be provided at this time due to the lack of available scientific reports. Further research would be required to explore the potential of this compound as a scaffold for developing novel late-stage functionalization methods.

Mechanistic Investigations and Computational Studies of Tert Butyl N 1 Cyanocyclopentyl Carbamate Chemistry

Elucidation of Reaction Mechanisms for Key Chemical Transformations

Understanding the step-by-step sequence of elementary reactions that constitute a chemical transformation is fundamental to controlling reaction outcomes. For a compound like tert-butyl N-(1-cyanocyclopentyl)carbamate, which contains both a protected amine and a nitrile group, mechanistic studies would focus on reactions such as the deprotection of the carbamate (B1207046), hydrolysis or transformation of the nitrile group, and reactions involving the cyclopentyl ring.

Kinetic studies are crucial for determining the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. This information helps in formulating a rate law, which is a mathematical expression that provides insights into the composition of the transition state of the rate-determining step. illinois.edu

The measurement of kinetic isotope effects (KIEs) is a powerful tool for probing the mechanism of a reaction by identifying bond-making and bond-breaking events in the rate-determining step. illinois.edunih.gov This is achieved by replacing an atom in the reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium) and measuring the effect on the reaction rate. nih.gov For this compound, KIE studies could be designed to investigate, for example, the mechanism of carbamate deprotection or reactions at the carbon alpha to the cyano group.

Illustrative Data for Hypothetical Kinetic Isotope Effect Study:

Below is a hypothetical data table illustrating how KIEs might be presented for a reaction involving the cleavage of the C-H bond adjacent to the nitrile group.

| Reactant Isotope | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| This compound | 2.5 x 10⁻⁴ | 6.8 |

| tert-butyl N-(1-cyano-2-deutero-cyclopentyl)carbamate | 3.7 x 10⁻⁵ | |

| This table is for illustrative purposes only and does not represent actual experimental data for the named compound. |

A primary KIE value significantly greater than 1, as shown in the hypothetical table, would suggest that the C-H bond is being broken in the rate-determining step of the reaction.

In many multi-step reactions, transient intermediates are formed. Isolating and characterizing these intermediates can provide direct evidence for a proposed reaction pathway. Techniques for trapping or isolating reactive intermediates include running the reaction at low temperatures or using specialized reagents. Once isolated, the structure of the intermediate is typically determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

For reactions involving this compound, one might hypothesize the formation of an intermediate during the hydrolysis of the nitrile group to a carboxylic acid. Isolating a potential amide intermediate and characterizing it would lend strong support to a stepwise mechanism. Spectroscopic analysis would be key; for instance, the appearance of a characteristic C=O stretch in the IR spectrum and corresponding shifts in the ¹³C NMR spectrum would be indicative of the amide intermediate.

Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental studies, providing detailed insights into molecular structure, properties, and reaction dynamics that can be difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. ijcce.ac.ir By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, vibrational frequencies (correlating to IR spectra), and reaction energies. For this compound, DFT calculations could be used to predict the most stable conformation of the molecule, the distribution of charges on its atoms, and the energies of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO can be an indicator of the molecule's kinetic stability and reactivity.

Illustrative DFT Calculation Results:

The following table presents hypothetical results from a DFT calculation on this compound.

| Property | Calculated Value |

| Ground State Energy | -850.123 Hartrees |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.4 Debye |

| This table contains hypothetical data for illustrative purposes. |

These calculated values can help in predicting which parts of the molecule are most likely to act as nucleophiles or electrophiles, thus guiding the design of new reactions.

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of conformational changes and intermolecular interactions in different environments, such as in various solvents or in the presence of other reactants.

For this compound, MD simulations could be employed to explore the conformational landscape of the cyclopentyl ring and the orientation of the bulky tert-butylcarbamate (B1260302) group. Understanding the preferred conformations is essential, as the molecule's shape can significantly influence its reactivity. Furthermore, simulations in a solvent like water could reveal how solvent molecules arrange themselves around the solute and how they might participate in a reaction, for instance, by stabilizing charged intermediates through hydrogen bonding.

A key goal of mechanistic studies is to characterize the transition state, which is the highest energy point along a reaction coordinate. nih.gov Computational methods, particularly DFT, are extensively used to locate and characterize the geometry and energy of transition states. By modeling the transition state, chemists can gain a deeper understanding of the factors that control the reaction rate and selectivity.

For a potential reaction of this compound, such as an intramolecular cyclization, transition state modeling could be used to compare the energies of different possible pathways. The pathway with the lowest energy transition state would be predicted to be the most favorable. These calculations can also predict kinetic isotope effects, which can then be compared with experimental results to validate the proposed mechanism.

Structure-Reactivity Relationship Analysis for Functional Group Transformations

The chemical behavior of this compound is dictated by the interplay of its three core components: the tert-butoxycarbonyl (Boc) protecting group, the nitrile moiety, and the cyclopentyl scaffold. The spatial arrangement and electronic characteristics of these functional groups create a unique reactivity profile that influences the outcomes of various transformations. This section explores the structure-reactivity relationships, focusing on how the inherent properties of each group affect the molecule's stability and reaction pathways.

The primary functional groups of interest are the N-Boc group and the nitrile group, which are geminally substituted on a single carbon of the cyclopentane (B165970) ring. This arrangement leads to significant steric and electronic interactions that are crucial for understanding the molecule's chemistry.

Electronic and Steric Influence of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a range of conditions, including exposure to nucleophiles and bases. researchgate.netnih.gov Its influence on the reactivity of this compound is twofold:

Electronic Effects : The carbamate linkage withdraws electron density from the nitrogen atom, rendering it significantly less nucleophilic and basic than the corresponding free amine. This electronic pull, however, can also influence the adjacent nitrile group. The electron-withdrawing nature of the carbamate may slightly enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. libretexts.org

Steric Hindrance : The bulky tert-butyl component of the Boc group imposes considerable steric hindrance around the quaternary carbon of the cyclopentyl ring. This steric shield can modulate the approach of reagents to both the carbamate itself and the neighboring nitrile group. For transformations involving the nitrile, the steric bulk of the Boc group may necessitate harsher reaction conditions or the use of smaller, more reactive nucleophiles.

The stability of the Boc group is highly dependent on the reaction conditions. It is notoriously labile in the presence of strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid, which facilitate its removal to yield the corresponding primary amine. chemistrysteps.comfishersci.co.uk Thermolytic cleavage is also a viable method for deprotection. nih.gov Computational studies on similar N-Boc protected amines have established a correlation between the electrophilicity of the carbamate's carbonyl carbon and the rate of its acid-catalyzed cleavage. researchgate.net

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional handle that can undergo a variety of transformations. fiveable.me The carbon atom of the nitrile is electrophilic, a consequence of the highly electronegative nitrogen atom and resonance stabilization of the corresponding conjugate base. libretexts.orglibretexts.org This inherent electrophilicity is the basis for its most common reactions:

Hydrolysis : Under either acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. chemistrysteps.com The geminal N-Boc group can influence the rate of this transformation. Under acidic hydrolysis conditions, for instance, a competition between nitrile hydrolysis and Boc deprotection can be anticipated.

Reduction : The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com This transformation offers a synthetic route to 1-aminomethyl-cyclopentanamine derivatives, although the presence of the Boc group's carbonyl functionality must be considered, as it too can be susceptible to reduction by strong hydrides.

Addition of Organometallic Reagents : Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile to form an intermediate imine, which upon aqueous workup, yields a ketone. libretexts.org The steric hindrance imposed by the adjacent Boc group could potentially slow the rate of this addition.

The following table summarizes the expected reactivity of the nitrile group in this compound based on transformations of analogous compounds.

| Transformation | Reagent(s) | Expected Product | Potential Influence of N-Boc Group |

| Hydrolysis | H₃O⁺ or OH⁻, Δ | 1-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid | Competition with Boc deprotection under acidic conditions. |

| Reduction | 1. LiAlH₄ 2. H₂O | tert-butyl N-(1-(aminomethyl)cyclopentyl)carbamate | Potential for concurrent reduction of the carbamate carbonyl. |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | tert-butyl N-(1-acylcyclopentyl)carbamate | Steric hindrance from the Boc group may affect reaction rates. |

This table is illustrative and based on general principles of nitrile reactivity.

Influence of the Cyclopentyl Scaffold

The cyclopentyl ring provides a rigid scaffold that dictates the spatial orientation of the N-Boc and nitrile groups. The conformational constraints of the five-membered ring can influence the accessibility of the reactive centers. The geminal arrangement of two relatively bulky groups on a single carbon atom can lead to significant torsional and steric strain, which may be relieved in certain transition states, thereby accelerating specific reactions. Conversely, this strain could also hinder reactions that require a specific geometric approach of a reagent.

Synthesis and Exploration of Analogues and Derivatives of Tert Butyl N 1 Cyanocyclopentyl Carbamate

Modification of the Carbamate (B1207046) Protecting Group and its Influence on Reactivity

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. masterorganicchemistry.com However, the exploration of alternative carbamate protecting groups is essential for developing orthogonal synthetic strategies and modulating the reactivity of the molecule. chem-station.com The choice of the N-protecting group can influence the chemical and biological properties of α-amino nitriles. researchgate.net

Different carbamate protecting groups can be installed using various reagents and removed under specific conditions, which allows for selective deprotection in multi-step syntheses. masterorganicchemistry.comchem-station.com The electronic nature of the protecting group alters the nucleophilicity of the nitrogen atom and can influence the reactivity of nearby functional groups. For instance, more electron-withdrawing groups can increase the acidity of the N-H bond.

Commonly employed carbamate protecting groups, along with their installation and cleavage conditions, are detailed below.

| Protecting Group | Abbreviation | Typical Installation Reagent | Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., TFA, HCl) | masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) | masterorganicchemistry.comorganic-chemistry.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | masterorganicchemistry.com |

| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | Pd(0) catalysts | organic-chemistry.org |

| 2,2,2-Trichloroethoxycarbonyl | Troc | 2,2,2-Trichloroethyl chloroformate | Zn dust in acetic acid | organic-chemistry.org |

The influence of the protecting group on reactivity is a key consideration. For example, the Cbz group, being removable under neutral hydrogenolysis conditions, is advantageous for substrates sensitive to acids or bases. organic-chemistry.org The Fmoc group's lability to basic conditions offers an alternative orthogonal strategy. masterorganicchemistry.com In the context of biotransformations, the nature of the N-protecting group on β-amino nitriles has been shown to be a determining factor in the chemoselectivity of enzymatic nitrile hydrolysis, with N-Boc and N-Tosyl derivatives showing different substrate solubilities and conversion rates. researchgate.net

Substitution Pattern Variations on the Cyclopentyl Ring System

The cyclopentane (B165970) ring is a common scaffold in many natural products and pharmaceutical compounds. researchgate.net Modifying the substitution pattern on the cyclopentyl ring of tert-butyl N-(1-cyanocyclopentyl)carbamate is a primary strategy for exploring the chemical space and tuning the molecule's physicochemical properties, such as lipophilicity and conformational rigidity. nih.gov Such modifications are fundamental to SAR studies. mdpi.com

Synthetic access to substituted cyclopentylamines can be achieved through various routes, including the ring-opening of bicyclic aziridines, which can provide specific stereoisomers, such as trans-substituted derivatives. nih.gov The introduction of substituents like alkyl, hydroxyl, or halogen groups can significantly impact a molecule's interaction with biological targets. mdpi.com For example, the position and nature of a substituent on a carbocyclic ring can be crucial for activity. mdpi.commdpi.com

The table below outlines potential variations in the substitution pattern on the cyclopentyl ring, which could be synthesized to investigate their impact on molecular properties.

| Derivative Name | Substituent | Position on Ring | Potential Synthetic Approach | Anticipated Influence on Properties |

|---|---|---|---|---|

| tert-Butyl N-(1-cyano-2-methylcyclopentyl)carbamate | Methyl (-CH₃) | C2 | Use of 2-methylcyclopentanone (B130040) in Strecker synthesis | Increases lipophilicity, introduces steric bulk |

| tert-Butyl N-(1-cyano-3-hydroxycyclopentyl)carbamate | Hydroxyl (-OH) | C3 | Hydroboration-oxidation of a cyclopentene (B43876) precursor | Increases polarity and hydrogen bonding capacity |

| tert-Butyl N-(1-cyano-3,3-dimethylcyclopentyl)carbamate | gem-Dimethyl | C3 | Use of 3,3-dimethylcyclopentanone (B1585620) as starting material | Acts as a gem-dimethyl isostere, enhances metabolic stability nih.gov |

| tert-Butyl N-(1-cyano-4-fluorocyclopentyl)carbamate | Fluoro (-F) | C4 | Fluorination of a corresponding alcohol precursor | Modulates pKa, blocks metabolic oxidation, alters electronics cambridgemedchemconsulting.com |

| tert-Butyl N-(2-aminocyclopentyl)carbamate | Amino (-NH₂) | C2 | Aziridine ring-opening with an amine nucleophile nih.gov | Introduces a basic center, potential for further functionalization |

Diversification of the Nitrile Functionality

The nitrile group is a versatile functional group in organic synthesis, capable of being transformed into a wide array of other functionalities. researchgate.net Its strong electron-withdrawing nature and unique linear geometry contribute significantly to the parent molecule's properties. nih.gov Diversification of this group is a key strategy for creating analogues with different chemical and biological profiles.

The nitrile can undergo hydrolysis under acidic or basic conditions to yield a primary amide or, upon further reaction, a carboxylic acid. google.comyoutube.com This transformation is particularly relevant as it introduces hydrogen-bonding capabilities. Reduction of the nitrile, typically with powerful reducing agents like lithium aluminum hydride, affords a primary amine, introducing a basic center and a site for further derivatization. youtube.com Additionally, the carbon atom of the nitrile is electrophilic and can be attacked by organometallic reagents, such as Grignard reagents, to yield ketones after hydrolysis of the intermediate imine. youtube.com

Key transformations of the nitrile group are summarized in the following table.

| Transformation | Product Functional Group | Typical Reagents | Significance of Transformation | Reference |

|---|---|---|---|---|

| Hydrolysis (partial) | Amide (-CONH₂) | H₂O, H⁺ or OH⁻ (controlled) | Introduces H-bond donor/acceptor | researchgate.netyoutube.com |

| Hydrolysis (full) | Carboxylic Acid (-COOH) | H₂O, H⁺ or OH⁻ (harsher conditions) | Introduces an acidic, ionizable group | google.comyoutube.com |

| Reduction | Primary Amine (-CH₂NH₂) | 1. LiAlH₄, 2. H₂O | Introduces a basic center | youtube.com |

| Addition of Grignard Reagent | Ketone (-C(O)R) | 1. RMgBr, 2. H₃O⁺ | Carbon skeleton elaboration | youtube.com |

| Cycloaddition | Tetrazole | NaN₃, NH₄Cl | Creates a bioisostere of a carboxylic acid | nih.gov |

Development of Bioisosteric Analogues for Structure-Activity Relationship Studies

Nitrile Group Bioisosteres: The nitrile group can be replaced by a variety of other functionalities. nih.gov In classical medicinal chemistry, it is often considered a bioisostere of carbonyl, hydroxyl, and carboxyl groups, as well as halogens. nih.gov A common and highly effective replacement is the tetrazole ring, which serves as a non-classical bioisostere of a carboxylic acid, mimicking its acidity and planar geometry while offering increased lipophilicity. drughunter.com Other heterocycles like oxadiazoles (B1248032) can also function as amide or ester bioisosteres. nih.gov

Carbamate Group Bioisosteres: The carbamate linkage contains an amide bond, for which numerous bioisosteric replacements exist. nih.gov These include retro-amides, ureas, sulfonamides, and various five-membered heterocycles such as 1,2,3-triazoles or oxadiazoles. drughunter.comnih.gov These replacements can alter hydrogen bonding patterns, metabolic stability, and conformational preferences.

Cyclopentyl Ring Bioisosteres: The cyclopentyl ring itself can be replaced to probe the importance of ring size, strain, and conformation. nih.gov Smaller rings like cyclopropane (B1198618) and cyclobutane (B1203170) are often used to introduce conformational rigidity and explore different vector orientations of substituents. nih.govnih.gov A cyclopropyl (B3062369) group can improve metabolic stability and potency. nih.govresearchgate.net Conversely, larger or heterocyclic rings could be introduced to explore different regions of a binding pocket.

The following table presents potential bioisosteric replacements for the key functionalities of the parent compound.

| Original Group | Potential Bioisostere | Rationale for Replacement in SAR Studies | Reference |

|---|---|---|---|

| Nitrile (-C≡N) | Tetrazole | Mimics a carboxylic acid; alters H-bonding and metabolic stability. | drughunter.com |

| Nitrile (-C≡N) | Oxadiazole | Acts as a stable, non-hydrolyzable amide/ester isostere. | nih.gov |

| Nitrile (-C≡N) | Trifluoromethyl (-CF₃) | Mimics steric bulk and electronics; blocks metabolism. | cambridgemedchemconsulting.com |

| Carbamate (-NH-C(O)O-) | Sulfonamide (-NH-S(O)₂-) | Alters H-bonding geometry and acidity compared to the amide portion. | drughunter.com |

| Carbamate (-NH-C(O)O-) | 1,2,3-Triazole | Serves as a rigid, stable mimic of the trans-amide bond. | nih.gov |

| Cyclopentyl Ring | Cyclobutyl Ring | Increases ring strain, alters puckering and substituent vectors. | nih.gov |

| Cyclopentyl Ring | Cyclopropyl Ring | Maximizes conformational restriction; often improves metabolic profile. | nih.gov |

| Cyclopentyl Ring | Tetrahydropyran Ring | Introduces a heteroatom to improve solubility and H-bonding potential. | princeton.edu |

Future Perspectives and Emerging Research Avenues in Tert Butyl N 1 Cyanocyclopentyl Carbamate Research

Potential for Continuous Flow Chemistry and Automated Synthesis Applications

The synthesis and modification of tert-butyl N-(1-cyanocyclopentyl)carbamate are well-suited for adaptation to continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including improved reaction efficiency, enhanced safety, better scalability, and the potential for high-throughput screening of reaction conditions.

Continuous flow reactors, particularly microreactors, provide excellent control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This precise control can be leveraged to improve the selectivity of reactions involving the bifunctional aminonitrile. For example, the Strecker reaction, a common method for synthesizing α-aminonitriles, has been successfully implemented in continuous flow systems, leading to excellent yields and purity. researchgate.netaiche.org This approach could be adapted for the synthesis of this compound itself or for its subsequent functionalization. The enhanced safety profile of flow chemistry is particularly relevant when dealing with toxic reagents like cyanides, as the small reaction volumes minimize potential hazards.

Automated synthesis platforms can be integrated with continuous flow setups to enable high-throughput experimentation and optimization. cem.de An automated system could be programmed to systematically vary reaction parameters (e.g., catalyst, solvent, temperature) to quickly identify the optimal conditions for a desired transformation of this compound. This would significantly accelerate the discovery of new synthetic routes and derivatives. For instance, the selective deprotection of the N-Boc group has been demonstrated in continuous flow systems, showcasing the potential for selective, automated manipulations. nih.gov

The table below illustrates the potential advantages of applying continuous flow and automated synthesis to reactions involving aminonitriles.

| Feature | Traditional Batch Synthesis | Continuous Flow & Automated Synthesis |

| Reaction Control | Limited control over mixing and temperature gradients. | Precise control over reaction parameters, leading to better selectivity and reproducibility. researchgate.net |

| Safety | Handling of large volumes of hazardous reagents poses significant risks. | Small reactor volumes minimize safety hazards, especially with toxic reagents like cyanides. researchgate.net |

| Scalability | Scaling up can be challenging and may require re-optimization. | Scalability is often more straightforward by running the system for longer durations. |

| Efficiency | Can be time-consuming with manual workup and purification for each step. | Integration of in-line purification and analysis can streamline the workflow and reduce manual labor. cem.de |

| Optimization | Requires numerous individual experiments, which is resource-intensive. | High-throughput screening of conditions allows for rapid optimization of reaction outcomes. cem.de |

Future work in this domain will involve the design of specific flow reactor setups tailored for the chemistry of this compound. This will include the development of immobilized catalysts and reagents to simplify purification processes and enable closed-loop optimization cycles where the system autonomously seeks the best reaction conditions.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical synthesis, offering the potential to revolutionize how reactions are predicted, designed, and optimized. engineering.org.cnchemcopilot.com For a molecule like this compound, with its inherent complexities, AI and ML can provide valuable insights and accelerate the development of new synthetic methodologies.

Furthermore, AI and ML algorithms can be employed for the optimization of reaction conditions. chemai.io By analyzing data from a series of experiments, these algorithms can build predictive models that correlate reaction parameters with outcomes such as yield and selectivity. These models can then be used to identify the optimal set of conditions without the need for exhaustive experimental screening. This approach is particularly powerful when combined with automated synthesis platforms, creating a closed-loop system where the AI designs experiments, the robot executes them, and the results are fed back to the AI for further learning and optimization.

The table below outlines some potential applications of AI and ML in the study of this compound.

| AI/ML Application | Description | Potential Impact on Research |

| Reaction Outcome Prediction | Using trained models to predict the major and minor products of a reaction. drugtargetreview.com | Reduces trial-and-error in the lab by identifying promising reaction pathways and avoiding those with undesirable side products. |

| Retrosynthesis Planning | AI tools can suggest synthetic routes to a target molecule starting from available precursors. engineering.org.cn | Accelerates the design of synthetic strategies for complex derivatives of the compound. |

| Reaction Condition Optimization | ML algorithms can identify the optimal temperature, solvent, catalyst, and other parameters for a given reaction. chemai.io | Maximizes reaction yields and selectivity while minimizing resource expenditure. |

| Predictive Modeling of Properties | AI can predict the physicochemical and biological properties of novel derivatives. | Guides the design of new molecules with desired characteristics for various applications. |

The successful integration of AI and ML in this field will depend on the availability of high-quality, structured data. The generation of such datasets, for instance through high-throughput experimentation, will be a critical enabler. As these technologies mature, they are expected to become indispensable tools for chemists working with complex molecules like this compound, enabling faster and more efficient discovery of new chemical entities and synthetic methods. chemcopilot.com Computational tools are already being used to predict the reactivity of complex molecules, and their application to this specific compound could provide valuable insights into its chemical behavior. nih.govnih.gov

Q & A

Q. What synthetic routes are commonly employed for tert-butyl N-(1-cyanocyclopentyl)carbamate in laboratory settings?

The compound is typically synthesized via a multi-step approach:

- Step 1 : Cyclopentane ring formation, often through cyclization of a substituted precursor.

- Step 2 : Introduction of the cyan group via nucleophilic substitution (e.g., using cyanide sources like KCN or TMSCN under controlled conditions).

- Step 3 : Protection of the amine group with tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA).

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve ≥95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR : and NMR confirm the Boc group (e.g., δ ~1.4 ppm for tert-butyl CH₃) and cyclopentyl/cyan moieties.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (C₁₁H₁₈N₂O₂, MW 210.28 g/mol) .

- IR Spectroscopy : Stretching frequencies for C≡N (~2200 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) .

Q. What safety protocols are essential during handling?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood to mitigate inhalation risks, particularly due to potential HCN release under acidic conditions.

- Storage : Inert atmosphere (N₂/Ar), desiccated at 2–8°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can low yields in the final coupling step be optimized?

Common issues and solutions:

- Catalyst Selection : Switch from HATU to EDCI/HOBt for milder coupling conditions.

- Solvent Optimization : Replace DCM with THF or DMF to enhance solubility of intermediates.

- Temperature Control : Maintain reaction at 0–5°C to minimize side reactions (e.g., Boc deprotection) .

Q. What computational methods aid in predicting the compound’s reactivity?

- Density Functional Theory (DFT) : Use Gaussian or ORCA to calculate molecular orbitals, partial charges, and transition states.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. water) to predict stability and aggregation behavior .

Q. How to resolve discrepancies between experimental and theoretical NMR data?

- Tautomerism : Check for equilibrium between carbamate and imine forms using variable-temperature NMR.

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra to assess hydrogen bonding impacts.

- Impurity Analysis : Employ 2D NMR (COSY, HSQC) to isolate signals from by-products .

Q. What crystallographic challenges arise in determining its crystal structure?

- Crystal Quality : Slow vapor diffusion (hexane/EtOAc) improves single-crystal formation.

- Refinement Tools : Use SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

Methodological Considerations

Q. Which HPLC conditions are optimal for purity assessment?

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient from 10% to 90% acetonitrile in water (0.1% TFA) over 20 min.

- Detection : UV at 254 nm; retention time ~12–14 min .

Q. How to mitigate hygroscopicity during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.